2-Amino-3-chloro-4,5-dimethylbenzaldehyde
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Overview
Description
2-Amino-3-chloro-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H10ClNO It is a derivative of benzaldehyde, where the benzene ring is substituted with amino, chloro, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-4,5-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the nitration of 3-chloro-4,5-dimethylbenzaldehyde followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as tin(II) chloride in hydrochloric acid for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Amino-3-chloro-4,5-dimethylbenzoic acid.
Reduction: 2-Amino-3-chloro-4,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-chloro-4,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-4,5-dimethylbenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can affect cellular pathways and lead to biological effects such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chlorobenzaldehyde: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
2-Amino-4,5-dimethylbenzaldehyde: Lacks the chloro group, which can influence its chemical properties and applications.
3-Chloro-4,5-dimethylbenzaldehyde: Lacks the amino group, which is crucial for certain biological activities.
Uniqueness
2-Amino-3-chloro-4,5-dimethylbenzaldehyde is unique due to the presence of all three substituents (amino, chloro, and dimethyl groups) on the benzene ring.
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-amino-3-chloro-4,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H10ClNO/c1-5-3-7(4-12)9(11)8(10)6(5)2/h3-4H,11H2,1-2H3 |
InChI Key |
CSCONKXWSZPSHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Cl)N)C=O |
Origin of Product |
United States |
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